Ald-ph-peg2-acid
Description
Significance of PEG Linkers in Enabling Complex Molecular Architectures
Polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern chemical and biomedical research, facilitating the creation of complex, multi-component molecular systems. The process of covalently attaching PEG chains to molecules, known as PEGylation, can significantly enhance the therapeutic potential of proteins, peptides, and other non-peptide molecules. ucl.ac.bebeilstein-journals.org This modification confers several advantageous properties, including increased solubility in aqueous media, improved stability against enzymatic degradation, and a longer circulation half-life in the body by reducing renal clearance. ucl.ac.bebeilstein-journals.orgnih.gov Furthermore, PEGylation can decrease the immunogenicity and antigenicity of the conjugated molecule. ucl.ac.benih.gov
The Unique Role of Heterobifunctional Compounds in Selective Functionalization
Heterobifunctional linkers are distinguished by the presence of two different reactive functional groups at opposite ends of a spacer molecule, typically a PEG chain. huatengsci.com This structural feature, generally represented as X-PEG-Y, is the key to their utility in selective functionalization. cd-bioparticles.net Unlike homobifunctional linkers, which have identical reactive groups, heterobifunctional linkers allow for the sequential and controlled conjugation of two distinct molecular entities. This specificity is paramount in applications requiring precise molecular assembly, such as attaching a therapeutic agent to a targeting ligand like an antibody or peptide. nih.gov
The ability to selectively address each end of the linker provides immense flexibility in designing bioconjugates and drug delivery systems. The choice of functional groups is critical, as it dictates their reactivity, stability, and compatibility with the target molecules, ensuring efficient and specific coupling while minimizing non-specific interactions. This targeted approach is particularly vital in the development of ADCs, where heterobifunctional PEGs have been shown to improve water solubility and pharmacokinetic/pharmacodynamic (PK/PD) profiles. cd-bioparticles.net
Contextualizing Ald-ph-peg2-acid: A Model Heterobifunctional Benzyl Aldehyde and Carboxylic Acid PEG Linker
This compound serves as a prime example of a heterobifunctional PEG linker, designed for precise bioconjugation applications. chemicalbook.combroadpharm.com This molecule incorporates a short, hydrophilic di-ethylene glycol (PEG2) spacer, which enhances the water solubility of the compounds it links. biocompare.combroadpharm.com At its termini, it possesses two distinct reactive groups: a benzaldehyde (B42025) and a carboxylic acid. chemicalbook.combroadpharm.com
The benzaldehyde group is specifically reactive towards molecules containing hydrazide or aminooxy functionalities, forming stable hydrazone or oxime linkages, respectively. chemicalbook.combroadpharm.comprecisepeg.com This reaction can be pH-sensitive, allowing for cleavable linkages if desired. nih.gov The other end features a terminal carboxylic acid group, which can be coupled with primary amines in the presence of activating agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU to form a highly stable amide bond. chemicalbook.combroadpharm.combiocompare.com
This dual reactivity makes this compound a valuable tool for constructing complex molecules, such as Proteolysis Targeting Chimeras (PROTACs). chemicalbook.comglpbio.comxcessbio.com PROTACs are molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the target's degradation. glpbio.comxcessbio.com this compound can function as the linker connecting the ligand for the target protein to the ligand for the E3 ligase. glpbio.commedchemexpress.com
Chemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| Chemical Formula | C₁₅H₁₉NO₆ | broadpharm.combiocompare.combiosynth.com |
| Molecular Weight | 309.31 g/mol | broadpharm.combiocompare.combiosynth.com |
| CAS Number | 1807534-84-4 | chemicalbook.combroadpharm.combiosynth.com |
| Purity | ≥95% | broadpharm.combiocompare.com |
| Functional Group 1 | Benzaldehyde | chemicalbook.combroadpharm.com |
| Functional Group 2 | Carboxylic Acid | chemicalbook.combroadpharm.com |
| Solubility | Water, DMSO, DMF | broadpharm.com |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO6/c17-11-12-1-3-13(4-2-12)15(20)16-6-8-22-10-9-21-7-5-14(18)19/h1-4,11H,5-10H2,(H,16,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMXKUAVAORJSAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C(=O)NCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101175118 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1807534-84-4 | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1807534-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propanoic acid, 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101175118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Ald Ph Peg2 Acid
Strategic Design Principles for Bifunctional PEG Synthesis
The synthesis of heterobifunctional Polyethylene (B3416737) Glycol (PEG) derivatives like Ald-ph-peg2-acid is a testament to the evolution of polymer chemistry from simple homobifunctional spacers to complex architectures tailored for specific scientific applications. chempep.com The fundamental properties of PEG, such as water solubility and biocompatibility, make it an ideal scaffold for creating linkers used in biomedical research. chempep.com
The core strategy in designing these molecules lies in the controlled, stepwise synthesis of monodisperse PEGs, which ensures a uniform length and molecular weight, a critical factor for the reproducibility of PEGylated drugs. acs.org This is in contrast to traditional polymerization methods that result in a mixture of molecules of varying lengths. acs.org The design often involves the use of protecting groups to control the reaction at each step of the chain extension. acs.org
Key principles in the design of heterobifunctional PEGs include:
Orthogonal Reactivity: The two terminal functional groups must have different chemical reactivities to allow for selective conjugation with other molecules. In this compound, the aldehyde group can react with hydrazides or aminooxy groups, while the carboxylic acid can form stable amide bonds with primary amines using activators. broadpharm.com
Controlled PEGylation: The ability to attach one or more PEG chains to specific sites on a protein or other biomolecule is crucial for optimizing its therapeutic properties. researchgate.net
Monodispersity: A single, well-defined molecular weight is highly desirable for therapeutic applications to ensure batch-to-batch consistency and predictable pharmacokinetic profiles. peptide.com
Derivatization of this compound for Specialized Research Applications
This compound itself is a versatile linker, but it can also be further derivatized to create even more specialized tools for research. The hydroxyl group of a PEG linker can be modified to introduce a variety of functional groups, enabling further bioconjugation possibilities. dcchemicals.comdcchemicals.com For example, the carboxylic acid can be activated to react with amines, and the aldehyde can react with hydrazides or aminooxy groups. broadpharm.com
These derivatizations are particularly useful in the construction of Proteolysis Targeting Chimeras (PROTACs), which are molecules designed to selectively degrade target proteins within cells. medchemexpress.comxcessbio.commedchemexpress.comglpbio.comglpbio.com The heterobifunctional nature of this compound and its derivatives allows for the linkage of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, bringing the two into proximity and triggering the degradation of the target protein. xcessbio.comglpbio.com
Synthesis of Activated Esters (e.g., N-Hydroxysuccinimide esters)
The conversion of the terminal carboxylic acid of this compound into an activated ester, such as an N-Hydroxysuccinimide (NHS) ester, is a critical step for creating amine-reactive linkers. This transformation enhances the electrophilicity of the carboxyl group, facilitating efficient conjugation to primary and secondary amines under mild conditions to form stable amide bonds.
The most common method for synthesizing Ald-ph-peg2-NHS ester involves a carbodiimide-mediated coupling reaction. In this procedure, this compound is reacted with N-Hydroxysuccinimide (NHS). A coupling agent, such as N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), is used to activate the carboxylic acid. broadpharm.combiocompare.com The activator forms a highly reactive O-acylisourea intermediate, which is then readily displaced by the hydroxyl group of NHS to yield the desired Ald-ph-peg2-NHS ester and a urea (B33335) byproduct. Other activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed. broadpharm.com
The resulting product, Ald-ph-peg2-NHS ester, is an important reagent in bioconjugation, often used as a non-cleavable linker in the development of antibody-drug conjugates (ADCs). chemicalbook.commedchemexpress.com The benzaldehyde (B42025) group remains available for subsequent reactions with aminooxy or hydrazide moieties. axispharm.combroadpharm.com
Table 1: Properties of Ald-ph-peg2-NHS ester
| Property | Value | Source(s) |
| Chemical Name | (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[(4-formylbenzoyl)amino]ethoxy]ethoxy]propanoate | chemicalbook.comaxispharm.com |
| Synonyms | Ald-Ph-PEG2-NHS ester, CHO-Ph-PEG2-NHS ester, Ald-Ph-amido-PEG2-C2-NHS ester | chemicalbook.comaxispharm.com |
| CAS Number | 1807521-07-8 | chemicalbook.comaxispharm.combroadpharm.com |
| Molecular Formula | C19H22N2O8 | chemicalbook.combroadpharm.com |
| Molecular Weight | 406.39 g/mol | chemicalbook.comaxispharm.com |
| Purity | ≥95% | axispharm.combroadpharm.com |
| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |
Generation of Amine-Functionalized Ald-ph-peg2-amine Derivatives
Creating an amine-functionalized version, Ald-ph-peg2-amine, expands the utility of the linker by enabling it to react with electrophiles such as carboxylic acids and activated NHS esters. broadpharm.com The synthesis of this derivative typically involves a multi-step process starting from a precursor where the amine is masked, often as an azide (B81097) or a protected amine.
One common synthetic pathway involves the use of an azido-PEG2 precursor. For instance, a molecule like Azido-PEG2-C2-amine can be conceptualized as a building block. glpbio.commedchemexpress.com A more direct route would start with a protected version of this compound. The carboxylic acid would be converted to a primary amide, which is then reduced to the corresponding amine using a reducing agent like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃).
Alternatively, the synthesis can start from a precursor containing a protected amine. The primary amine of this precursor can be reacted with an activated form of 4-formylbenzoic acid to form the benzoyl amide linkage. Subsequent deprotection of the terminal amine group yields the final Ald-ph-peg2-amine product. broadpharm.comdcchemicals.com This amine derivative is often isolated as a salt, such as a trifluoroacetate (B77799) (TFA) salt, to improve its stability and handling. broadpharm.com
Table 2: Research Findings on Ald-ph-peg2-amine
| Finding | Description | Source(s) |
| Reactivity | The terminal primary amine can react with carboxylic acids, activated NHS esters, and other carbonyl compounds. | broadpharm.com |
| Functionality | The benzaldehyde group is reactive towards primary amines, hydrazides, and aminooxy groups. | broadpharm.com |
| Solubility | The hydrophilic PEG spacer enhances the water solubility of the molecule. | broadpharm.com |
| Form | Commercially available as a trifluoroacetate (TFA) salt. | broadpharm.com |
Preparation of Protected Forms (e.g., tert-butyl ester, Boc-protected amine)
Selective modification of either the carboxylic acid or the benzaldehyde group of this compound requires the use of protecting groups to prevent unwanted side reactions.
Tert-butyl Ester Protection: To modify the aldehyde group while keeping the carboxylic acid inert, the acid is often protected as a tert-butyl ester. The formation of Ald-Ph-PEG2-t-butyl ester can be achieved by reacting this compound with isobutylene (B52900) in the presence of a strong acid catalyst. chemicalbook.com This protecting group is advantageous because it is stable under many reaction conditions but can be removed (deprotected) under mild acidic conditions (e.g., using trifluoroacetic acid) to regenerate the carboxylic acid. chemicalbook.com
Boc-Protected Amine: In the synthesis of Ald-ph-peg2-amine, a Boc (tert-butoxycarbonyl) group is a common choice for protecting the amine functionality. Starting from a Boc-protected amine-PEG-acid precursor, the carboxylic acid can be coupled with 4-formylbenzoic acid. The final deprotection of the Boc group is typically accomplished with a mild acid to yield the free amine. dcchemicals.com The use of Boc protection is a well-established strategy in peptide and linker synthesis. creative-biolabs.com
Purification and Isolation Methodologies for Synthetic Products
The purification and isolation of this compound derivatives are crucial for ensuring high purity (typically ≥95%) for subsequent applications. broadpharm.comxcessbio.com Given the molecular characteristics of these PEGylated compounds, which possess both polar and nonpolar regions, chromatographic techniques are the primary methods for purification.
Silica Gel Chromatography: This technique is widely used to separate the desired product from unreacted starting materials, reagents (like DCC/EDC and their byproducts), and other impurities. The choice of solvent system (eluent) is critical and is often a gradient of a nonpolar solvent (e.g., hexane (B92381) or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The solubility of Ald-ph-peg2-NHS ester in dichloromethane (B109758) (DCM) makes this a suitable technique. broadpharm.com
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For achieving very high purity, RP-HPLC is the method of choice. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a gradient of water and an organic solvent like acetonitrile, often with an additive like trifluoroacetic acid.
Following chromatographic purification, the fractions containing the pure product are combined. The final compound is isolated by removing the solvents under reduced pressure (e.g., using a rotary evaporator). The identity and purity of the isolated product are then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). broadpharm.com The purified products are typically stored at low temperatures (e.g., -20°C) to ensure long-term stability. broadpharm.com
Chemical Reactivity and Mechanistic Investigations of Ald Ph Peg2 Acid
Reaction Kinetics and Thermodynamics of Aldehyde Functionalization
The benzaldehyde (B42025) group of Ald-ph-peg2-acid is a versatile handle for conjugation, readily reacting with various nucleophiles. The kinetics and thermodynamics of these reactions are influenced by factors such as the nucleophilicity of the attacking species, pH, and the presence of catalysts.
Oxime and Hydrazone Formation with Aminooxy and Hydrazide Moieties
The aldehyde group of this compound reacts with aminooxy and hydrazide compounds to form stable oxime and hydrazone linkages, respectively. nih.govacs.org These reactions are generally more rapid and result in more stable products compared to Schiff bases formed with simple primary amines. researchgate.net The enhanced nucleophilicity of the nitrogen atom in aminooxy and hydrazide moieties, due to the alpha effect, contributes to the faster reaction rates. researchgate.net
The formation of oximes and hydrazones is also pH-dependent and is typically carried out under mildly acidic conditions (pH 4-6) to facilitate the dehydration of the tetrahedral intermediate. researchgate.netresearchgate.net The thermodynamic stability of these linkages is high, with equilibrium constants for oxime formation often exceeding 10⁸ M⁻¹. researchgate.net
Recent studies have explored catalysts to further accelerate these ligation reactions. Aniline and its derivatives, such as m-phenylenediamine, have been shown to be effective catalysts for oxime ligation, significantly increasing reaction rates at physiological pH. biochempeg.com
Table 2: Illustrative Thermodynamic Data for Oxime and Hydrazone Formation This table provides representative equilibrium constants for the formation of oximes and hydrazones from benzaldehyde to demonstrate the thermodynamic favorability of these reactions. Actual values for this compound may differ.
| Reaction Type | Reactants | Equilibrium Constant (Keq) (M⁻¹) | Conditions | Reference |
| Oxime Formation | Benzaldehyde + Hydroxylamine derivative | > 10⁸ | pH ~7 | researchgate.net |
| Hydrazone Formation | Benzaldehyde + Hydrazine (B178648) derivative | 10⁴ - 10⁶ | pH ~7 | researchgate.net |
Carboxylic Acid Coupling Chemistry
The terminal carboxylic acid of this compound provides a handle for the formation of stable amide bonds, a cornerstone of bioconjugation and peptide synthesis. This transformation typically requires the activation of the carboxylic acid to overcome the poor leaving group nature of the hydroxyl group.
Amide Bond Formation with Amines via Carbodiimide (B86325) Chemistry (e.g., EDC, DCC)
Carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N,N'-dicyclohexylcarbodiimide (DCC) are widely used to facilitate amide bond formation. creativepegworks.com The mechanism involves the reaction of the carboxylic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. mdpi.com This intermediate is then susceptible to nucleophilic attack by a primary amine, leading to the formation of the amide bond and a urea (B33335) byproduct. researchgate.netacs.org
EDC is water-soluble and is often preferred for reactions in aqueous buffers, making it suitable for bioconjugation applications. mdpi.com DCC, on the other hand, is soluble in organic solvents and is commonly used in solid-phase peptide synthesis. creativepegworks.com The choice between EDC and DCC often depends on the solubility of the substrates and the desired reaction conditions. The efficiency of these coupling reactions is generally high, with yields often in the range of 70-90%.
Advanced Coupling Reagents (e.g., HATU) in Amide Synthesis
For more challenging amide bond formations, particularly those involving sterically hindered amines or acids prone to racemization, advanced coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed. nih.govresearchgate.net HATU is an aminium-based coupling reagent that reacts with the carboxylic acid to form an activated OAt-ester. escholarship.org This activated ester is more reactive and less prone to side reactions, such as racemization, compared to the O-acylisourea intermediate formed with carbodiimides. researchgate.net
The enhanced reactivity of HATU is attributed to the neighboring group participation of the pyridine (B92270) nitrogen in the HOAt leaving group, which stabilizes the transition state. researchgate.net This makes HATU particularly effective for difficult couplings, often providing higher yields and purities than traditional carbodiimide methods.
Table 3: Comparison of Common Coupling Reagents for Amide Bond Formation This table provides a general comparison of coupling reagents. The optimal choice depends on the specific substrates and reaction conditions.
| Coupling Reagent | Mechanism | Typical Solvents | Key Advantages | Key Disadvantages |
| EDC | Forms O-acylisourea intermediate | Aqueous buffers, DMF, DCM | Water-soluble byproduct, good for bioconjugation | Can lead to racemization, less effective for hindered couplings |
| DCC | Forms O-acylisourea intermediate | Organic solvents (DCM, THF) | High yields, inexpensive | Dicyclohexylurea byproduct is poorly soluble, can be difficult to remove |
| HATU | Forms OAt-active ester | DMF, NMP | High efficiency, low racemization, good for hindered couplings | More expensive than carbodiimides |
Orthogonal Reactivity of Aldehyde and Carboxylic Acid Groups
A key feature of this compound is the orthogonal reactivity of its two functional groups. This means that one group can be selectively reacted in the presence of the other by choosing appropriate reaction conditions and reagents. This orthogonality is fundamental to its utility as a heterobifunctional linker, allowing for the sequential conjugation of two different molecules.
For instance, the aldehyde can be reacted with an aminooxy- or hydrazide-functionalized molecule under mild acidic conditions (pH 4-6) without affecting the carboxylic acid. Subsequently, the carboxylic acid can be coupled with a primary amine using EDC or HATU chemistry at neutral or slightly basic pH. acs.org
Alternatively, protecting group strategies can be employed to further control the reactivity. The carboxylic acid could be protected as an ester (e.g., a t-butyl ester), allowing for reactions at the aldehyde. The ester can then be selectively cleaved under acidic conditions to reveal the carboxylic acid for a subsequent coupling reaction. Conversely, the aldehyde could be protected as an acetal, which is stable to the basic conditions often used in amide coupling, and then deprotected under acidic conditions. This stepwise approach, enabled by the orthogonal nature of the functional groups, allows for the precise construction of complex molecular architectures. chemrxiv.org
Influence of PEG Spacer on Reaction Efficiency and Accessibility
The di-ethylene glycol (PEG2) spacer is a fundamental component of the this compound linker, exerting a significant influence on its chemical reactivity, particularly in the context of bioconjugation. While being a relatively short spacer, its properties are crucial for modulating reaction efficiency and the accessibility of the terminal reactive groups.
The primary role of the PEG2 spacer is to impart hydrophilicity to the linker molecule. chempep.com Poly(ethylene glycol) chains are well-known for their water solubility, a property that is highly advantageous for bioconjugation reactions, which are typically performed in aqueous buffer systems. chempep.comrsc.org The inclusion of the two ethylene (B1197577) glycol units in this compound enhances the solubility of the entire construct, which is particularly beneficial when conjugating to hydrophobic molecules or regions of biomolecules. rsc.orgresearchgate.net This increased solubility can prevent aggregation and precipitation during the conjugation reaction, thereby leading to higher yields and a more homogeneous product.
The PEG spacer also provides a physical separation between the reactive aldehyde and carboxylic acid functionalities. This separation is critical for the linker's utility in constructing complex molecular architectures, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs). The flexibility of the C-O bonds within the PEG chain allows for a degree of conformational freedom, which can be crucial for the accessibility of the terminal reactive groups. chempep.com This flexibility enables the aldehyde and carboxylic acid groups to orient themselves optimally for reaction with their respective partners on a target biomolecule or another linker.
The following table summarizes findings from a study on bombesin-based radiolabeled antagonists, illustrating how varying the length of a short PEG spacer can influence key properties of the resulting bioconjugate.
Table 1: Influence of PEG Spacer Length on the Properties of Bombesin-Based Radiolabeled Antagonists
| PEG Spacer Length | Hydrophilicity (logD) | Serum Stability (t½ in h) |
|---|---|---|
| PEG2 | -1.95 | 246 ± 4 |
| PEG4 | - | 407 ± 15 |
| PEG6 | - | 584 ± 20 |
| PEG12 | -2.22 | 407 ± 18 |
Data adapted from a study on (177)Lu-labeled statine-based bombesin (B8815690) antagonists. nih.govresearchgate.net
As shown in the table, increasing the PEG spacer length from PEG2 to PEG12 generally leads to increased hydrophilicity. nih.govresearchgate.net Serum stability also tends to increase with spacer length, although a plateau or reversal of this trend can be observed with longer spacers. nih.govresearchgate.net These findings underscore the significant role that even short PEG spacers play in modulating the physicochemical and biological properties of a bioconjugate.
Stereochemical Considerations in Reactions Involving this compound
The stereochemical outcomes of reactions involving this compound are an important consideration, particularly when the linker is intended for conjugation to chiral biomolecules such as proteins or peptides. While specific stereochemical studies on this compound are not extensively reported in the literature, the inherent nature of its reactive functional groups allows for a discussion of potential stereochemical implications based on established principles of organic chemistry.
The benzaldehyde moiety of this compound is a prochiral center. The two faces of the aldehyde's carbonyl group are enantiotopic. Reaction of the aldehyde with a nucleophile will generate a new stereocenter. In an achiral environment, the reaction will produce a racemic mixture of the two possible enantiomers. However, in the presence of a chiral influence, the reaction can proceed with a degree of stereoselectivity. Such a chiral environment can be provided by a chiral catalyst or, more relevant to its application, the surface of a chiral biomolecule like a protein. If the aldehyde group of this compound binds within a chiral pocket of a protein, one face of the aldehyde may be preferentially shielded, leading to a diastereoselective addition of a nucleophile.
The reaction of the aldehyde with hydrazines to form hydrazones, or with aminooxy groups to form oximes, are common ligation strategies. thermofisher.com While the initial hydrazone or oxime products can exist as E/Z isomers, the subsequent generation of a stereocenter at the carbon atom of the former aldehyde group is dependent on the nature of the nucleophile and the reaction conditions.
The carboxylic acid group of this compound is not a stereocenter. However, its reaction with a chiral amine to form an amide bond will result in the formation of a diastereomeric mixture if the amine is not enantiopure. Even if the amine is enantiopure, the resulting amide will be a single diastereomer, and its formation can be influenced by the chiral environment of a protein to which the linker might already be attached.
The following table outlines the theoretical stereochemical outcomes for the reactions of the functional groups of this compound in different chemical environments.
Table 2: Potential Stereochemical Outcomes in Reactions of this compound
| Functional Group | Reactant | Chemical Environment | Potential Stereochemical Outcome |
|---|---|---|---|
| Aldehyde | Achiral Nucleophile | Achiral | Racemic mixture of enantiomers |
| Aldehyde | Achiral Nucleophile | Chiral (e.g., protein surface) | Diastereomeric mixture (unequal amounts) |
| Aldehyde | Chiral Nucleophile | Achiral | Diastereomeric mixture |
| Carboxylic Acid | Chiral Amine | Achiral | Diastereomeric mixture |
| Carboxylic Acid | Achiral Amine | Chiral (e.g., protein surface) | Single diastereomer (if linker is pre-attached) |
This table presents theoretical stereochemical considerations based on general principles of organic chemistry.
Advanced Applications of Ald Ph Peg2 Acid in Conjugation and Materials Science Research
Bioconjugation Strategies Utilizing Ald-ph-peg2-acid
This compound serves as a molecular bridge, or linker, to covalently connect different molecules. biosynth.com Its heterobifunctional nature, possessing two distinct reactive groups, makes it a more versatile connector than homobifunctional linkers which have identical reactive ends. biosynth.com The aldehyde group can react with hydrazide or aminooxy moieties, while the carboxylic acid can form stable amide bonds with primary amines, typically requiring activation with reagents like EDC or HATU. biocompare.comchemicalbook.combroadpharm.com The integrated PEG2 spacer enhances the water solubility and biocompatibility of the resulting conjugate, which can reduce non-specific interactions. biocompare.com
Site-Specific Protein and Peptide Conjugation
A significant challenge in creating protein and peptide conjugates is achieving site-specificity to avoid random modification that can compromise biological function. biopharminternational.com Aldehyde-bearing linkers like this compound are valuable for site-specific PEGylation. precisepeg.com This strategy often targets the N-terminal α-amino group of a protein or peptide. nih.gov Due to the difference in pKa values between the N-terminal α-amino group (pKa ≈ 7.6-8.0) and the ε-amino groups of lysine (B10760008) residues (pKa ≈ 10.0-10.2), the reaction can be directed to the N-terminus by controlling the pH, typically under slightly acidic conditions (around pH 5). precisepeg.cominterchim.frconicet.gov.ar
The aldehyde on the linker reacts with the amine to form an imine, which is then reduced to a more stable secondary amine using a reducing agent like sodium cyanoborohydride. biopharminternational.comprecisepeg.com This method preserves the positive charge at the N-terminus, which can be crucial for maintaining the bioactivity of the protein. nih.gov This approach has been successfully used to create PEGylated proteins with improved pharmacokinetic properties compared to their unmodified counterparts. biopharminternational.comnih.gov
Another advanced method involves the enzymatic introduction of an aldehyde tag into the protein backbone. The formylglycine-generating enzyme (FGE) can convert a specific cysteine residue within a consensus sequence (CxPxR) into a formylglycine (fGly) residue, which contains an aldehyde. acs.org This bio-orthogonally introduced aldehyde can then be specifically targeted by a linker containing a compatible reactive group, such as a hydrazide or an aminooxy group, which could be incorporated into a derivative of this compound. acs.org
| Conjugation Target | Reactive Group on Target | Linker Reactive Group | Resulting Bond | Key Conditions |
| Protein N-terminus | α-Amino group | Aldehyde | Secondary Amine (after reduction) | Mildly acidic pH (~5), NaCNBH₃ |
| Engineered Formylglycine | Aldehyde | Hydrazide / Aminooxy | Hydrazone / Oxime | Near-neutral pH |
| Lysine Residue | ε-Amino group | Activated Carboxylic Acid | Amide | EDC/HATU activation |
Oligonucleotide and Nucleic Acid Functionalization
The functionalization of oligonucleotides and other nucleic acids is critical for applications in diagnostics, therapeutics, and nanotechnology. nih.gov this compound can be used to link oligonucleotides to other molecules, such as peptides or reporter tags. biosynth.com A common strategy involves synthesizing an oligonucleotide with a 5'-aldehyde group. This aldehyde can then be reacted with a linker containing a hydrazide or aminooxy group.
In a related research finding, 5'-aldehyde-labeled oligonucleotides were successfully functionalized using a linker containing a hydrazinonicotinamide (HyNic) group, which is highly reactive towards aldehydes, and a PEG2 spacer. nih.gov This demonstrates the feasibility of using aldehyde-reactive chemistry for oligonucleotide modification. An appropriately modified derivative of this compound, for instance, one where the carboxylic acid is converted to a hydrazide, could be employed in a similar fashion to attach the phenyl-PEG2-acid moiety to an aldehyde-bearing nucleic acid. The remaining carboxylic acid would then be available for conjugation to another molecule. biosynth.comnih.gov
Modification of Small Molecules for Enhanced Properties
The properties of small molecule drugs, such as solubility and stability, can be improved through conjugation with PEG linkers. conicet.gov.ar this compound can be used to attach a hydrophilic PEG chain to a small molecule, potentially enhancing its pharmacokinetic profile. biosynth.combroadpharm.com For example, if a small molecule possesses a primary amine group, it can be conjugated to the carboxylic acid end of this compound (after activation) to form a stable amide bond. chemicalbook.com The aldehyde group on the other end of the linker would remain available for further conjugation, for instance, to a targeting protein or a carrier system. This strategy is a foundational concept in the development of more complex drug delivery systems like Proteolysis Targeting Chimeras (PROTACs), where similar bifunctional linkers are used to connect a target-binding ligand and an E3 ligase ligand. chemicalbook.comglpbio.com
Nanoparticle Surface Engineering and Functionalization
The surface properties of nanoparticles (NPs) dictate their interaction with biological systems. nih.gov Surface functionalization with PEG chains (PEGylation) is a widely used strategy to improve the biocompatibility of nanoparticles, reduce their uptake by the immune system, and prolong their circulation time in the body. nih.govmdpi.comfrontiersin.org this compound is suitable for this purpose, allowing for the covalent attachment of functional moieties to the nanoparticle surface. biosynth.com
For instance, gold nanoparticles (AuNPs) can be functionalized using linkers with thiol groups that bind to the gold surface. creativepegworks.com A derivative of this compound containing a thiol could anchor the linker to the AuNP, presenting the aldehyde and acid groups for further modification. acs.orgnih.gov Alternatively, for polymeric nanoparticles like those made from poly(lactic-co-glycolic acid) (PLGA), the carboxylic acid of this compound can be coupled to amine groups on the nanoparticle surface. mdpi.comnih.gov The aldehyde group can then be used to attach targeting ligands or therapeutic molecules. In one study, PLGA nanoparticles were functionalized with an acid-sensitive PEG linker containing a hydrazone bond, demonstrating the use of aldehyde-reactive chemistry to create "smart" nanoparticles that can change their properties in specific environments, like the acidic milieu of a tumor. nih.gov
Role in Antibody-Drug Conjugate (ADC) Research
Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. medchemexpress.commdpi.com The linker that connects the antibody and the drug is a critical component, influencing the ADC's stability, pharmacokinetics, and efficacy. axispharm.com this compound and its derivatives are used as non-cleavable ADC linkers. medchemexpress.commedchemexpress.comcreative-biolabs.com
Design and Synthesis of this compound-based ADC Linkers
The design of an ADC linker involves careful consideration of the attachment points on both the antibody and the drug, as well as the properties of the linker itself. Heterobifunctional linkers based on the this compound scaffold offer a modular approach to ADC construction.
A prominent example from research showcases the use of a linker payload named HIPS-Glu-PEG2-maytansine . acs.org This design can be broken down into its constituent parts, illustrating the role of the this compound core structure:
HIPS (Hydrazino-iso-Pictet-Spengler) moiety : This component is designed to react specifically and stably with an aldehyde group that has been enzymatically introduced into the antibody backbone (the "aldehyde tag"). acs.org This ensures site-specific conjugation, leading to a homogeneous ADC product with a defined drug-to-antibody ratio (DAR). acs.orgnih.gov
PEG2 spacer : The short polyethylene (B3416737) glycol chain, analogous to the PEG2 unit in this compound, is included to enhance the solubility and stability of the linker-payload and the final ADC. acs.orgnih.gov
Payload attachment : The other end of the linker is connected to the cytotoxic drug, in this case, a maytansine (B1676224) derivative. The connection in this specific example is an ester bond. acs.orgnih.gov
Impact on Drug Loading and Conjugation Homogeneity
The structure of this compound plays a significant role in controlling the drug-to-antibody ratio (DAR) and achieving a homogeneous product in antibody-drug conjugates (ADCs). acs.orgnih.gov Site-specific conjugation methods utilizing linkers like this compound allow for the production of ADCs with a defined number of drug molecules attached to specific sites on the antibody. acs.orgnih.gov This controlled conjugation simplifies the analytical process and can lead to an improved therapeutic index. acs.orgnih.gov
The following table summarizes the impact of drug loading on ADC properties:
| Drug-to-Antibody Ratio (DAR) | Impact on ADC Properties |
| High (e.g., 8) | Faster clearance, potentially reduced efficacy. acs.orgnih.gov |
| Low (e.g., 2) | Improved or similar pharmacokinetics and therapeutic index compared to higher DARs. google.com |
Linker Stability and Release Mechanisms in Research Models
The stability of the linker is a crucial determinant of an ADC's safety and efficacy, ensuring that the cytotoxic payload remains attached to the antibody while in circulation and is efficiently released at the target site. fujifilm.comnih.gov Linkers are broadly categorized as cleavable or non-cleavable. Cleavable linkers are designed to be labile under specific conditions found within tumor cells, such as acidic pH or the presence of certain enzymes. nih.gov
The this compound linker contains functionalities that can be incorporated into different release strategies. For instance, the amide bond formed from its carboxylic acid group is generally stable. broadpharm.com However, the benzaldehyde (B42025) group can be used to form linkages, such as hydrazones, which are known to be acid-labile. nih.gov This pH-sensitive cleavage is advantageous for triggering drug release in the acidic environment of endosomes and lysosomes within cancer cells. nih.gov
Research on various linker technologies has highlighted the importance of balancing linker stability in systemic circulation with efficient payload release in the tumor. nih.gov Studies have shown that the chemical bond connecting the payload to the linker can significantly influence stability. For example, an ester bond was found to be more susceptible to hydrolysis compared to a more stable aryl amide bond in plasma stability tests. acs.org The microenvironment of the conjugation site on the antibody can also affect the rate of payload release. acs.orgnih.gov
Application in Proteolysis-Targeting Chimeras (PROTACs)
This compound is a valuable building block in the synthesis of Proteolysis-Targeting Chimeras (PROTACs). xcessbio.commedchemexpress.comchemicalbook.com PROTACs are heterobifunctional molecules that co-opt the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins. medchemexpress.compharmasalmanac.com A typical PROTAC consists of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two components. medchemexpress.compharmasalmanac.com
Design and Synthesis of this compound-containing PROTAC Linkers
The linker component of a PROTAC is not merely a passive spacer; its length, flexibility, and chemical composition critically influence the efficacy of the resulting degrader. nih.gov this compound, with its defined PEG length and reactive end groups, offers a modular component for constructing PROTAC linkers. broadpharm.comglpbio.com The synthesis of PROTACs often involves a modular approach where the target protein ligand, the E3 ligase ligand, and the linker are synthesized separately and then coupled together. uchicago.edu
The carboxylic acid end of this compound can be readily coupled to an amine-containing E3 ligase ligand or target protein ligand via standard amide bond formation. broadpharm.comuchicago.edu The aldehyde functionality provides a handle for subsequent conjugation to the other binding partner. broadpharm.com This synthetic versatility allows researchers to systematically vary the linker length and composition to optimize the degradation of the target protein. uchicago.edu For instance, research has shown that replacing a flexible amino-PEG2 linker with a more rigid scaffold can significantly impact the potency of the resulting PROTAC. uchicago.edu
Influence on E3 Ligase and Target Protein Recruitment
The linker plays a crucial role in facilitating the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. pharmasalmanac.com The length and flexibility of the linker, such as the PEG2 unit in this compound, can significantly affect the stability and geometry of this complex, which in turn dictates the efficiency of ubiquitination and subsequent degradation of the target protein. nih.gov
The choice of E3 ligase ligand is also critical, with the majority of PROTACs developed to date utilizing ligands for either the von Hippel-Lindau (VHL) or Cereblon (CRBN) E3 ligases. nih.gov However, the cell-type-specific expression of these ligases has prompted the search for new E3 ligase ligands to broaden the applicability of PROTAC technology. nih.gov The modular nature of PROTAC synthesis, facilitated by linkers like this compound, allows for the incorporation of different E3 ligase ligands to tailor the PROTAC to specific cellular contexts. uchicago.edu
Development of Novel Chemical Probes and Imaging Agents
The unique properties of this compound make it a useful component in the construction of chemical probes and imaging agents. The benzaldehyde group can be used to conjugate the linker to molecules containing hydrazide or aminooxy groups, while the carboxylic acid can be attached to other functionalities, including fluorescent dyes or other reporter molecules. broadpharm.com
For example, a study demonstrated the use of a PEG2 linker in conjunction with an aldehyde tag for the stable conjugation of a fluorophore (Alexa Fluor 488) to an antibody. acs.org This approach allows for the precise placement of the imaging agent on the antibody, creating a homogeneous and well-defined probe for various research applications. The hydrophilic PEG component can also improve the solubility and pharmacokinetic properties of the resulting imaging agent.
Integration into Polymeric Systems and Hydrogels
The aldehyde and carboxylic acid functionalities of this compound allow for its incorporation into various polymeric systems and hydrogels. Hydrogels are three-dimensional, water-swollen polymer networks that can mimic the extracellular matrix and are widely used in tissue engineering and drug delivery. nih.gov
The aldehyde group can react with amine or cysteine residues on polymers or peptides to form crosslinks, leading to hydrogel formation. mdpi.com For instance, hydrogels have been formed through the reaction of aldehyde-bearing PEGs with cysteine-containing peptide dendrons, forming a thiazolidine (B150603) linkage. mdpi.com The properties of these hydrogels, such as their mechanical strength and degradation rate, can be tuned by altering the components. mdpi.com
Furthermore, pH-sensitive hydrogels can be developed by incorporating linkers that are labile under specific pH conditions. nih.govresearchgate.net The integration of this compound could enable the design of hydrogels that release therapeutic agents or change their physical properties in response to pH changes in the local environment, which is a valuable feature for targeted drug delivery. nih.govresearchgate.net
Surface Modification of Biomaterials and Solid Supports
The heterobifunctional nature of this compound makes it a valuable tool in materials science for the surface modification of biomaterials and various solid supports. biosynth.com This small PEG reagent possesses two distinct reactive termini—a benzaldehyde group and a carboxylic acid group—separated by a short polyethylene glycol (PEG) spacer. broadpharm.com This unique architecture allows for controlled, covalent immobilization onto a wide range of substrates, thereby altering their surface chemistry and physical properties. The primary goals of such modification include enhancing biocompatibility, reducing non-specific protein adsorption (bio-fouling), and introducing specific functionalities for subsequent molecular conjugation. chemicalmanufacturers.innih.govmdpi.com
The covalent attachment of this compound to a surface can be achieved through either of its functional ends, providing versatility in conjugation strategies. The terminal carboxylic acid can be activated using coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or HATU to form a stable amide bond with primary amine groups present on a substrate. broadpharm.comchemicalbook.com Conversely, the benzaldehyde group offers a different reactive pathway, readily forming stable hydrazone or oxime linkages with surfaces functionalized with hydrazide or aminooxy groups, respectively. broadpharm.comchemicalbook.com
Once anchored to a surface, the exposed hydrophilic PEG chain helps to create a protective hydration layer. This layer can sterically hinder the close approach of proteins and other biomolecules, a critical feature for creating non-fouling surfaces on medical implants or diagnostic devices. nih.govmrs-j.org The remaining terminal group (either aldehyde or carboxylic acid, depending on the immobilization strategy) is then available for the subsequent covalent attachment of specific ligands, such as peptides, antibodies, or small molecules, enabling the creation of highly functionalized and specific surfaces for research and diagnostic applications. mdpi.combroadpharm.com
Detailed Research Findings
Research into PEGylated surfaces has established clear principles for how these modifications influence interfacial properties. While specific studies focusing exclusively on this compound are part of a broader body of work, the findings from related PEG linkers provide a strong basis for its application. The density of the PEG chains on a surface is a critical parameter determining the effectiveness of the modification. nih.gov A high density of PEG chains leads to a "brush" conformation, which is highly effective at preventing the non-specific binding of proteins and other macromolecules. nih.gov Studies on various substrates demonstrate that multipoint attachment of polymers can increase the stability of the modified layer compared to single-point attachment, suggesting that the robust covalent bonds formed by this compound are advantageous for long-term performance. mrs-j.org
The table below summarizes key reactive pairings and the expected outcomes based on established research principles for modifying surfaces with PEG linkers like this compound.
Interactive Data Table: Functional Group Reactivity and Applications This table details the conjugation chemistry of this compound and its application in surface modification based on established principles.
| This compound Functional Group | Reactive Partner on Surface | Resulting Linkage | Application Example | Research Principle |
|---|---|---|---|---|
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | Amide Bond | Immobilization on amine-functionalized glass slides for microarrays or silicon wafers. broadpharm.comchemicalbook.com | Provides a stable, covalent anchor to the solid support, leaving the aldehyde group free for further functionalization. mdpi.com |
| Benzaldehyde (-CHO) | Hydrazide (-NHNH₂) | Hydrazone Bond | Attachment to hydrazide-modified nanoparticles or biomaterials. broadpharm.com | Creates a specific and stable bond, often used when the substrate's primary amines are reserved for other purposes. |
| Benzaldehyde (-CHO) | Aminooxy (-ONH₂) | Oxime Bond | Functionalization of aminooxy-derivatized polymers or surfaces for biosensors. broadpharm.com | Forms a highly stable linkage, more stable than hydrazone, suitable for long-term applications in aqueous environments. broadpharm.com |
Interactive Data Table: Research Findings on PEGylated Surfaces This table outlines research findings applicable to surfaces modified with this compound, demonstrating the impact of PEGylation.
| Substrate Type | Immobilization Principle | Key Finding | Implication for this compound |
|---|---|---|---|
| Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles | Blending PLGA with PLGA-PEG to control surface PEG density. nih.gov | Increasing PEG surface density, particularly to a dense brush conformation, significantly reduces mucin binding and increases particle transport in mucus. nih.gov | Attaching this compound to nanoparticle surfaces can create the necessary PEG density to improve their penetration through mucosal barriers. |
| Gold (Au) Surface | Immobilization of polypyridine-graft-PEG copolymers. mrs-j.org | Multipoint attachment sites lead to more stable surfaces and greater reduction in Bovine Serum Albumin (BSA) adsorption compared to single-point attachment. mrs-j.org | The stable amide or oxime/hydrazone bond formed by this compound provides a robust anchoring point for creating stable, protein-repellent surfaces. |
| Glass Slides (for Microarrays) | Covalent attachment of azide-modified BSA and dextran (B179266) via "click" chemistry. mdpi.com | Covalently attached BSA and dextran were found to be superior to some PEG derivatives in reducing non-specific binding of fluorescently-labeled IgG. mdpi.com | This compound can be used to first create a PEG base layer, which can then be used to covalently immobilize blocking agents like BSA for enhanced performance in diagnostic assays. |
Analytical and Characterization Paradigms in Ald Ph Peg2 Acid Research
Spectroscopic Analysis for Structural Elucidation of Synthetic Intermediates and Final Products
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful and rapid technique for identifying the key functional groups present in Ald-ph-peg2-acid. The chemical structure of this compound, 3-(2-{2-[(4-formylphenyl)formamido]ethoxy}ethoxy)propanoic acid, suggests several characteristic IR absorption bands.
| Functional Group | Expected Absorption Range (cm⁻¹) | Significance for this compound |
| Aldehyde (C=O stretch) | 1740-1720 | Confirms the presence of the reactive aldehyde moiety. |
| Amide (C=O stretch) | 1680-1630 | Indicates the formation of the amide bond linking the phenyl ring to the PEG spacer. |
| Carboxylic Acid (C=O stretch) | 1725-1700 | Verifies the presence of the terminal carboxylic acid group. |
| Carboxylic Acid (O-H stretch) | 3300-2500 (broad) | A broad signal in this region is characteristic of the hydroxyl group of the carboxylic acid. |
| C-O-C Stretch (Ether) | 1250-1000 | Confirms the ether linkages within the PEG2 spacer. |
| N-H Stretch (Amide) | 3500-3100 | Indicates the presence of the amide N-H bond. |
The presence of these characteristic peaks in an IR spectrum provides strong evidence for the successful synthesis of the target molecule.
Mass Spectrometry Techniques for Molecular Mass Verification and Purity Assessment
Mass spectrometry is an indispensable tool for determining the molecular weight of this compound and assessing its purity.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio of a molecule, allowing for the determination of its elemental composition. For this compound (C15H19NO6), the expected exact mass would be calculated and compared to the experimentally determined value. A close correlation between the theoretical and measured mass confirms the molecular formula and, by extension, the identity of the compound with a high degree of confidence. Commercial suppliers often provide mass spectrometry data to validate the identity of their products. glycomindsynth.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Conjugate Analysis
While HRMS is ideal for the linker itself, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is particularly useful for analyzing the larger biomolecules that this compound is designed to conjugate with, such as proteins. After conjugation, MALDI-TOF MS can be used to determine the molecular weight of the resulting protein-linker conjugate. This allows for the determination of the conjugation efficiency and the number of linker molecules attached to each protein, which is a critical quality attribute for the final bioconjugate.
Chromatographic Methodologies for Separation and Quantification in Complex Mixtures
Chromatographic techniques are essential for the purification of this compound during its synthesis and for the analysis of its purity. They are also critical for analyzing complex mixtures containing the linker and its conjugates.
High-Performance Liquid Chromatography (HPLC) is a primary method for both purification and purity assessment. Reversed-phase HPLC (RP-HPLC) is commonly employed, where the separation is based on the hydrophobicity of the components. In the case of this compound, a gradient of organic solvent (like acetonitrile) in water is typically used to elute the compound from a C18 column. The purity of the compound can be determined by the area of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound. Given that modern bioconjugation applications demand well-defined, monodisperse PEG oligomers, verifying the purity of the linker is a critical first step. rsc.orgReversed-phase HPLC (RP-HPLC) is typically employed, separating the target compound from synthetic intermediates and byproducts based on hydrophobicity.
Modern HPLC methods, especially when coupled with photodiode array (PDA) detectors, allow for peak purity analysis, ensuring that a single chromatographic peak corresponds to a single compound. sepscience.comFor reagents like this compound, a purity level of greater than 95%, and often exceeding 98%, is standard to ensure reproducible conjugation outcomes. biocompare.comtcichemicals.comWhile mass spectrometry is often used, studies have shown that HPLC-based methods can provide a more accurate quantitative analysis of oligomer purity, as MS-based techniques may overestimate the actual purity. rsc.org
Table 1: Illustrative HPLC Purity Analysis Data for this compound
| Parameter | Specification | Result | Method |
| Identity | Conforms to reference spectrum | Conforms | 1H NMR |
| Purity | ≥95.0% | 98.2% | RP-HPLC (220 nm) |
| Major Impurity | ≤1.0% | 0.5% | RP-HPLC |
| Total Impurities | ≤2.0% | 1.8% | RP-HPLC |
Hydrophobic Interaction Chromatography (HIC) for Conjugation Efficiency and Heterogeneity
Hydrophobic Interaction Chromatography (HIC) is a powerful, non-denaturing technique essential for characterizing the products of conjugation reactions involving this compound. sartorius.comresearchgate.netWhen this linker is used to attach a cytotoxic payload to an antibody, the resulting ADC is more hydrophobic than the unconjugated antibody. HIC separates these species based on their surface hydrophobicity, allowing for the quantification of conjugation efficiency. nih.govtosohbioscience.com A typical HIC chromatogram of a conjugation mixture will resolve several species:
Unconjugated Antibody: The most hydrophilic species, eluting first.
Table 2: Typical HIC Elution Profile for an ADC Synthesized with this compound
| Elution Order | Species | Description |
| 1 | Unconjugated Antibody (DAR 0) | Antibody without any drug-linker attached. Most hydrophilic. |
| 2 | DAR 2 Species | Antibody with two drug-linker payloads attached. |
| 3 | DAR 4 Species | Antibody with four drug-linker payloads attached. More hydrophobic. |
| 4 | DAR 6+ Species | Antibody with six or more payloads. Most hydrophobic. |
Size-Exclusion Chromatography (SEC) for Oligomeric State and Conjugate Formation
Size-Exclusion Chromatography (SEC) is a foundational analytical method used to assess the oligomeric state and the presence of aggregates in protein solutions, both before and after conjugation with linkers like this compound. cytivalifesciences.comnih.govSEC separates molecules based on their hydrodynamic radius, effectively distinguishing between monomers, dimers, and higher-order aggregates. abacusdx.com The conjugation process itself can sometimes induce protein aggregation, which is a critical quality attribute to monitor as aggregates can decrease efficacy and potentially increase immunogenicity. bitesizebio.combiopharmaspec.comSEC provides a reliable way to quantify the percentage of monomeric ADC versus aggregates. biopharmaspec.com For more advanced characterization, SEC is often coupled with multi-angle light scattering (SEC-MALS). chromatographyonline.comnih.govThis combination allows for the absolute determination of the molar mass of each species eluting from the column, independent of its shape or elution time. amazonaws.comwyatt.comThis is particularly valuable for complex molecules like ADCs, where the addition of the drug-linker payload alters the size and conformation of the antibody. chromatographyonline.comnih.govSEC-MALS can confirm the formation of the conjugate and provide accurate mass information for both the monomer and any aggregates present. biopharmaspec.comwyatt.com
Table 3: Representative SEC-MALS Data for a Monoclonal Antibody (mAb) Before and After Conjugation
| Sample | Peak | Retention Time (min) | Molar Mass (kDa) by MALS | % of Total Peak Area | Interpretation |
| Unconjugated mAb | Aggregate | 12.5 | ~300 | 1.5% | Dimer/Trimer |
| Monomer | 15.1 | 150.2 | 98.5% | Monomeric Antibody | |
| ADC (Post-conjugation) | Aggregate | 12.3 | ~330 | 3.8% | Conjugate Aggregates |
| Monomer | 14.9 | 154.8 | 96.2% | Monomeric ADC |
Advanced Titration and Spectrophotometric Assays for Functional Group Quantification
Quantifying the active functional groups—the benzaldehyde (B42025) and the carboxylic acid—on the this compound linker is essential for controlling the stoichiometry of conjugation reactions.
For the carboxylic acid group, classical acid-base titration can be employed, particularly for bulk material characterization. nih.govPotentiometric titration would yield a curve from which the equivalence point can be determined, allowing for a precise calculation of the acid content.
For the aldehyde group, direct titration is less common. Instead, advanced spectrophotometric or fluorometric assays are used. These methods rely on the specific reaction of the aldehyde with a chromogenic or fluorogenic reagent, such as a hydrazine (B178648) or aminooxy-containing dye. acs.orgThe general principle involves:
Reacting a known amount of the this compound with an excess of the reporter molecule.
Removing any unreacted reporter.
Measuring the absorbance or fluorescence of the resulting product. abacusdx.com A calibration curve created with a known aldehyde standard allows for the precise quantification of the aldehyde groups on the linker. acs.orgThis "catch-and-release" strategy, where a reporter molecule is bound and then cleaved for quantification, is an effective way to avoid interference from the material itself.
Microfluidic-Based Analytical Platforms for Reaction Monitoring
Microfluidic-based analytical platforms represent a cutting-edge approach for monitoring bioconjugation reactions in real-time. mdpi.commdpi.comThese devices offer significant advantages, including the use of minute reagent volumes, rapid analysis times, and precise control over reaction parameters. chemrxiv.orgnih.gov In the context of this compound, a microfluidic reactor can be used to optimize the conjugation of the linker to an antibody. chemrxiv.orgBy continuously flowing the reactants through microchannels, it is possible to screen various conditions (e.g., reagent ratios, pH, temperature) to maximize the yield of the desired ADC species. ethz.chThese platforms can be integrated directly with analytical techniques like mass spectrometry or UV/Vis spectroscopy for in-situ, real-time monitoring. nih.govresearchgate.netThis allows researchers to track the consumption of reactants and the formation of products, providing invaluable kinetic data that is difficult to obtain with traditional batch-scale analysis. researchgate.netsci-hub.seThis approach accelerates process development and enhances understanding and control over the final product's critical quality attributes. researchgate.net
Theoretical and Computational Approaches to Ald Ph Peg2 Acid Chemistry
Molecular Modeling of Ald-ph-peg2-acid Conformation and Flexibility
The spatial arrangement and flexibility of a linker are crucial determinants of a bifunctional molecule's efficacy. nih.gov For a PROTAC, the linker must be sufficiently flexible to allow the formation of a stable ternary complex between a target protein and an E3 ligase, yet rigid enough to maintain a productive orientation. nih.govexplorationpub.com For this compound, this involves a balance between the rigidity of the phenyl group and the flexibility of the di-ethylene glycol (PEG2) chain.
The flexibility of the PEG portion of the linker is a key characteristic. MD simulations can quantify this flexibility by analyzing the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the atoms over time. researchgate.net Studies on PEG-containing linkers have shown that they can adopt a range of conformations from extended to more compact, collapsed structures, which can influence the distance and orientation between the conjugated moieties. igem.orgoup.com
Table 1: Representative Dihedral Angles and Conformational States of this compound from Molecular Modeling
This table presents hypothetical data based on typical findings for similar linkers to illustrate the type of information generated from molecular modeling.
| Torsional Angle | Description | Predominant Conformation(s) (degrees) | Flexibility (RMSF in Å) |
|---|---|---|---|
| τ1 (C-C-O-C) | Rotation around PEG ether bond | gauche (~±60°), trans (180°) | High (e.g., 1.5 - 2.0) |
| τ2 (O-C-C-O) | Rotation around PEG central C-C bond | gauche (~±60°) | High (e.g., 1.8 - 2.2) |
| τ3 (Ar-CH2-O) | Rotation of PEG chain relative to phenyl ring | ~±90° | Moderate (e.g., 0.8 - 1.2) |
| τ4 (C-C-C=O) | Rotation of aldehyde group | 0°, 180° (planar with ring) | Low (e.g., 0.4 - 0.6) |
Quantum Chemical Calculations of Reactivity and Reaction Pathways
Quantum chemical methods, particularly Density Functional Theory (DFT), are indispensable for understanding the electronic structure and reactivity of this compound's functional groups. academie-sciences.frarxiv.org These calculations provide insights into reaction mechanisms, transition states, and activation energies that govern the linker's conjugation chemistry.
The primary reactions of this compound involve the benzaldehyde (B42025) and carboxylic acid moieties. The aldehyde group readily reacts with hydrazide-containing molecules to form a hydrazone bond. DFT calculations can model this condensation reaction, identifying the key intermediates (like the carbinolamine) and the transition states for its formation and subsequent dehydration. researchgate.netacs.org The energy barriers calculated for each step help to predict the reaction kinetics under different conditions (e.g., pH). ljmu.ac.ukrsc.org Similarly, the reaction of the terminal carboxylic acid with an amine to form an amide bond, typically requiring an activating agent, can be modeled to understand the energetics of the activation and coupling steps.
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is used to predict the sites of nucleophilic and electrophilic attack. sciencepublishinggroup.com For this compound, the LUMO is typically centered on the carbonyl carbon of the aldehyde, confirming its susceptibility to nucleophilic attack by a hydrazide.
Table 2: Calculated Activation Energies for Key Reactions of this compound
This table shows representative DFT-calculated values for the primary conjugation reactions.
| Reaction | Reaction Step | Computational Method | Calculated Activation Energy (ΔG‡, kcal/mol) |
|---|---|---|---|
| Hydrazone Formation (Aldehyde + Hydrazide) | Nucleophilic attack to form carbinolamine | DFT (M06-2X/6-31G) | 9.2 - 11.5 academie-sciences.fr |
| Dehydration of carbinolamine | DFT (M06-2X/6-31G) | ~15-20 (pH dependent) researchgate.net | |
| Amide Formation (Acid + Amine) | Carboxylic acid activation (e.g., with EDC) | DFT (B3LYP/6-311+G(d,p)) | ~10-15 |
| Nucleophilic attack by amine | DFT (B3LYP/6-311+G(d,p)) | ~5-10 |
Docking and Molecular Dynamics Simulations of Conjugate Interactions
Once this compound is incorporated into a larger bioactive molecule like a PROTAC, computational tools are essential for predicting how it mediates interactions between two proteins. acs.orgchemrxiv.org Molecular docking and molecular dynamics (MD) simulations are the workhorses for this type of analysis. researchgate.netnih.gov
The process often begins with protein-protein docking to generate initial models of the ternary complex (e.g., Target Protein-PROTAC-E3 Ligase). chemrxiv.org The PROTAC, with its this compound linker, is then docked into the interface of this complex. explorationpub.comchemrxiv.org This "induced fit" docking approach allows both the linker and the protein side chains to adjust, providing a more realistic binding pose. chemrxiv.org
Following docking, long-timescale MD simulations (often hundreds of nanoseconds) are performed to assess the stability and dynamics of the entire ternary complex. nih.govmdpi.com These simulations, run with software like Desmond or GROMACS, provide a wealth of information: chemrxiv.org
Complex Stability: The RMSD of the complex over time indicates whether a stable conformation has been achieved. researchgate.netmdpi.com
Intermolecular Interactions: Analysis of the MD trajectory can reveal key hydrogen bonds, hydrophobic contacts, and salt bridges between the linker and the proteins, as well as between the two proteins themselves. explorationpub.comresearchgate.net
Conformational Plasticity: MD simulations show how the flexibility of the this compound linker allows the complex to sample different conformations, some of which may be more productive for the desired biological outcome (e.g., ubiquitination). nih.gov
Table 3: Illustrative MD Simulation Analysis of an this compound-based PROTAC Ternary Complex
This table presents hypothetical data illustrating typical outputs from an MD simulation.
| Parameter | Description | Typical Simulated Value | Interpretation |
|---|---|---|---|
| Ternary Complex RMSD | Root Mean Square Deviation of backbone atoms | 2.5 - 4.0 Å (after equilibration) | Indicates a stable complex over the simulation time. researchgate.net |
| Linker-Protein H-Bonds | Average number of hydrogen bonds involving the linker | 2 - 5 | Quantifies linker engagement with protein surfaces. researchgate.net |
| Binding Free Energy (MM/GBSA) | Calculated binding affinity of the PROTAC | -50 to -90 kcal/mol | Estimates the thermodynamic stability of the ternary complex. researchgate.net |
| Protein-Protein Interface Area | Solvent accessible surface area buried upon complexation | 800 - 1500 Ų | Measures the extent of protein-protein contacts induced by the PROTAC. |
Predictive Modeling of Linker Stability in Diverse Chemical Environments
The stability of the linker is a critical quality attribute for any bioconjugate, directly impacting its shelf-life, pharmacokinetics, and safety. nih.govmdpi.com The this compound linker forms two key covalent bonds: a hydrazone and an amide. The amide bond is generally stable, but the hydrazone bond is known to be pH-sensitive and can undergo hydrolysis, particularly in acidic environments. researchgate.netacs.orgresearchgate.net
Predictive models can be used to estimate the stability of the final conjugate under various conditions. nih.gov
Quantum Mechanics (QM): DFT calculations can model the hydrolysis mechanism of the hydrazone bond. By calculating the energy barriers for acid-catalyzed hydrolysis, one can predict the relative lability of the bond at different pH values. researchgate.netacs.org The rate-determining step, whether it is the initial protonation, water attack, or breakdown of the carbinolamine intermediate, can be identified. researchgate.net
Machine Learning (ML): As more data on linker stability becomes available, machine learning models can be trained to predict stability based on the linker's structural features and the chemical environment. patsnap.com Algorithms like random forests or neural networks can identify complex relationships between molecular descriptors and observed stability, offering a rapid screening tool for new linker designs. patsnap.com
Table 4: Predictive Stability Assessment of this compound Conjugates
This table provides representative data on how the stability of the crucial hydrazone linkage might be modeled.
| Condition | Modeling Approach | Predicted Outcome (Hydrazone Bond) | Implication |
|---|---|---|---|
| pH 7.4 (Bloodstream) | DFT/Kinetic Modeling | High stability (t½ > 48 hours) | Sufficient stability for systemic circulation. researchgate.net |
| pH 5.0 (Lysosome) | DFT/Kinetic Modeling | Moderate instability (t½ = 2-8 hours) | Allows for payload release in the target cellular compartment. researchgate.netacs.org |
| Storage at 4°C | Arrhenius Kinetic Model | Predicted shelf-life > 2 years | Ensures long-term product viability. nih.gov |
| Oxidative Stress | QM/DFT Calculations | Potential for reaction with singlet oxygen nih.gov | Identifies potential chemical liabilities beyond hydrolysis. |
Q & A
Q. What analytical techniques are recommended for characterizing Ald-Ph-PEG2-acid’s purity and structural integrity?
To ensure accurate characterization, employ a combination of nuclear magnetic resonance (NMR) for confirming PEG chain connectivity and aldehyde group presence, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. Cross-reference results with synthetic protocols to identify potential side products (e.g., unreacted intermediates) .
Q. How can researchers validate the stability of this compound under experimental storage conditions?
Conduct accelerated stability studies by exposing the compound to varying temperatures (e.g., 4°C, 25°C, 40°C) and humidity levels. Monitor degradation via UV-Vis spectroscopy (aldehyde group oxidation) and HPLC retention time shifts. Include control samples with stabilizing agents (e.g., antioxidants) to assess preservation efficacy .
Q. What are the critical parameters for designing this compound conjugation experiments with biomolecules?
Optimize pH (6.5–7.5 to preserve aldehyde reactivity) and molar ratios (1:3 this compound:biomolecule). Use size-exclusion chromatography (SEC) to separate conjugated products from unreacted components. Validate conjugation efficiency via fluorescence labeling or SDS-PAGE .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported this compound solubility data across studies?
Systematically evaluate solvent polarity, temperature, and buffer ionic strength using dynamic light scattering (DLS) to detect aggregation. Replicate conflicting experiments under identical conditions, and perform statistical meta-analysis to identify outliers or methodological inconsistencies .
Q. What strategies mitigate batch-to-batch variability in this compound synthesis?
Implement quality-by-design (QbD) principles:
Q. How can computational modeling predict this compound’s behavior in complex biological systems?
Use molecular dynamics (MD) simulations to analyze PEG chain flexibility and hydration. Pair with density functional theory (DFT) to model aldehyde group reactivity. Validate predictions against experimental data (e.g., in vitro cell uptake assays) .
Q. What methodologies address conflicting cytotoxicity results in this compound-based drug delivery studies?
- Standardize cell lines (e.g., HEK293 vs. HeLa) and exposure times.
- Differentiate between PEG-induced osmotic stress and aldehyde-specific toxicity via comparative assays with non-reactive PEG analogs.
- Apply transcriptomic profiling to identify off-target pathways .
Q. How to design cross-disciplinary studies integrating this compound in materials science and pharmacology?
- For materials science: Focus on PEG’s role in hydrogel formation (rheology studies) and aldehyde-mediated crosslinking.
- For pharmacology: Prioritize pharmacokinetic profiling (e.g., plasma half-life via LC-MS).
- Use shared datasets and collaborative platforms (e.g., electronic lab notebooks) to harmonize protocols .
Q. What statistical approaches are optimal for analyzing this compound’s dose-response relationships in targeted therapies?
Apply nonlinear regression models (e.g., Hill equation) to EC50 calculations. Use bootstrapping to account for small sample sizes and Bayesian hierarchical models for multi-study data integration .
Q. How to ensure reproducibility when scaling up this compound synthesis from lab to pilot scale?
- Perform kinetic studies to identify rate-limiting steps (e.g., aldehyde activation).
- Use process analytical technology (PAT) for real-time monitoring.
- Document deviations in reaction parameters (e.g., stirring speed, inert gas flow) using FAIR data principles .
Methodological Guidance for Literature Review
Q. How to critically evaluate primary literature on this compound for experimental replication?
What frameworks assist in formulating hypothesis-driven research questions about this compound?
Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Novelty: Explore understudied applications (e.g., CRISPR delivery).
- Feasibility: Align with available instrumentation (e.g., MALDI-TOF for PEG analysis).
- Ethics: Adhere to biosafety protocols for aldehyde-containing compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
